molecular formula C8H15NO2 B1314740 Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate CAS No. 267230-45-5

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Cat. No.: B1314740
CAS No.: 267230-45-5
M. Wt: 157.21 g/mol
InChI Key: SUYHWZRODJBJER-RNFRBKRXSA-N
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Description

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

    Carboxylation: The carboxylate group is introduced via carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

    Methylation: The final step involves the methylation of the carboxylate group to form the ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate: The enantiomer of the compound, with different stereochemistry.

    Cyclohexane-1,2-diamine: A related compound with two amino groups instead of an amino and a carboxylate group.

    Cyclohexane-1-carboxylic acid: A simpler analog with only a carboxylate group.

Uniqueness

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHWZRODJBJER-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472063
Record name Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267230-45-5
Record name Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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